4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one is a chemical compound with significant potential in medicinal chemistry, particularly in the synthesis of derivatives aimed at addressing various health conditions. This compound is categorized under benzofuran derivatives, which are known for their diverse biological activities and pharmacological applications. The compound's CAS number is 98557-01-8, and it has garnered attention due to its potential roles in inhibiting β-amyloid aggregation and serving as a precursor for antilipidemic agents.
The synthesis of 4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one involves several key methods:
Technical details regarding reaction conditions, catalysts, and yields are critical for replicating these syntheses effectively.
The molecular structure of 4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one can be represented by its InChI code:
This indicates a complex arrangement of carbon (C), hydrogen (H), chlorine (Cl), and oxygen (O) atoms, essential for its chemical behavior and interactions. The compound features a benzofuran core structure with hydroxyl and chloro substituents that significantly influence its reactivity and biological activity.
4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one participates in various chemical reactions that enhance its utility:
The mechanism of action for 4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one primarily involves its interaction with biological targets at the molecular level:
The physical and chemical properties of 4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one include:
The applications of 4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one span several fields:
The dihydrobenzofuran scaffold of 4-chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one (CAS: 98557-01-8) originates from specialized fungal secondary metabolism pathways optimized for ecological survival. Colletotrichum species—notably extremophilic strains like Colletotrichum sp. OH—synthesize such benzofuran derivatives as chemical defenses against host plant oxidative stress and microbial competition [2]. This endophytic fungus, isolated from Ocimum sanctum, thrives in lignocellulose-rich environments where it secretes lignocellulolytic enzymes (e.g., laccases, peroxidases) while simultaneously producing stress-resilient secondary metabolites like dihydrobenzofurans [2]. The biosynthesis initiates with polyketide synthase (PKS)-catalyzed condensation of malonyl-CoA units, forming a reactive poly-β-keto chain that undergoes regioselective cyclization. Molecular stabilization occurs through lactone ring formation, yielding the characteristic 1,3-dihydro-2-benzofuran-1-one core [4].
Colletotrichum sp. OH demonstrates exceptional tolerance to physiological stressors—including high concentrations of hydrogen peroxide (H₂O₂; IC₅₀: 50 mM) and phenolic inhibitors like hydroquinone (IC₅₀: 10.76 mM)—which directly influences its secondary metabolism [2]. Under such oxidative stress, the fungus upregulates protective pathways that channel intermediates toward dihydrobenzofuran production. Metabolomic studies suggest these compounds act as redox buffers or signaling molecules, mitigating intracellular damage from reactive oxygen species (ROS) generated during lignocellulose degradation [2] [7].
Table 1: Stress Tolerance Profile of Colletotrichum sp. OH Influencing Dihydrobenzofuran Biosynthesis
Stress Factor | Concentration | Physiological Impact | Metabolite Response |
---|---|---|---|
H₂O₂ | 50 mM (IC₅₀) | 50% mycelial growth inhibition | Upregulated antioxidant synthesis |
Hydroquinone | 10.76 mM (IC₅₀) | Altered membrane integrity | Enhanced lactone production |
5-Hydroxymethylfurfural | 17.5 mM (IC₅₀) | Disrupted cellular respiration | Increased polyketide flux |
Chlorination is a critical structural determinant of 4-chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one’s bioactivity. In Colletotrichum spp., this halogenation is catalyzed by FADH₂-dependent halogenases—flavoenzymes that activate chloride ions (Cl⁻) using molecular oxygen and reduce FAD to generate hypochlorous acid (HOCl) [4]. The electrophilic chlorine (+Cl) is then transferred to the C4 position of the benzofuran precursor, likely through an electrophilic aromatic substitution mechanism guided by substrate-binding pockets that ensure regioselectivity [4] [6]. This enzymatic step occurs post-cyclization, as confirmed by the absence of chlorinated intermediates in early-stage biosynthetic pathways.
Comparative genomic analyses reveal that Colletotrichum halogenases share catalytic motifs with those in marine fungi like Striaticonidium cinctum, which produces chlorinated benzofuran polyketides (e.g., stribenfurans) [4]. Key residues (e.g., Lys⁷⁵, Glu²⁹⁸) facilitate Cl⁺ transfer via a conserved chlorinium-ion tunnel. Halogenase activity is tightly regulated by precursor availability; for instance, 7-hydroxylation of the benzofuran ring—mediated by cytochrome P450 monooxygenases—precedes chlorination, as the electron-donating OH group ortho-directs +Cl to C4 [8]. This ordered tailoring ensures efficient synthesis of 4-chloro-7-hydroxy derivatives.
Table 2: Enzymatic Machinery for Benzofuran Chlorination in Fungi
Enzyme Class | Function | Regioselectivity | Cofactors |
---|---|---|---|
FADH₂-dependent halogenase | Electrophilic chlorination | C4 of benzofuran | FADH₂, O₂, Cl⁻ |
Cytochrome P450 monooxygenase | Aromatic hydroxylation at C7 | C7 of benzofuran | NADPH, O₂ |
Ketoreductase (KR) | β-keto reduction of polyketide chain | C1 carbonyl | NADPH |
The biosynthetic gene cluster (BGC) for 4-chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one—termed the "colletochlorin cluster"—remains hypothetical in Colletotrichum due to unresolved genome sequences. However, functional inferences arise from comparative analysis with characterized BGCs like that of Striaticonidium cinctum SCSIO 41432, which produces chlorinated benzofuran monomers (e.g., stribenfuran U) [4]. Both clusters encode:
Divergences exist in tailoring enzymes: Striaticonidium’s BGC incorporates sulfotransferases for sulfinyl-bridged polymers, whereas Colletotrichum’s putative cluster encodes decarboxylases and dehydrogenases optimized for monomeric dihydrobenzofuran-1-ones [4]. Notably, the Colletotrichum sp. OH BGC is genomically adjacent to lignocellulolytic enzyme genes (e.g., lac1 for laccase), suggesting co-regulation between secondary metabolism and biomass degradation—a trait absent in marine fungi [2]. This juxtaposition may enable rapid precursor channeling from lignin-derived aromatics.
Table 3: Comparative Architecture of Benzofuran Biosynthesis Clusters
Genomic Feature | Striaticonidium cinctum (Marine) | Colletotrichum sp. OH (Plant Endophyte) |
---|---|---|
Core PKS | Non-reducing PKS with C-methyltransferase | Reducing PKS with ketoreductase (KR) |
Halogenase Type | FADH₂-dependent, broad substrate range | FADH₂-dependent, phenolic substrate-specific |
Tailoring Enzymes | Sulfotransferases, dimerization catalysts | Decarboxylases, cytochrome P450s |
Cluster Size (kb) | ~28 kb | ~22 kb (predicted) |
Regulatory Elements | Nutrient deprivation-responsive | Oxidative stress-responsive |
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